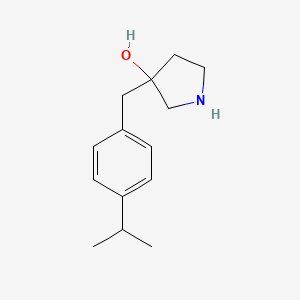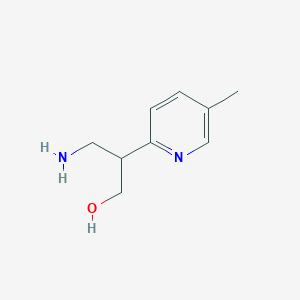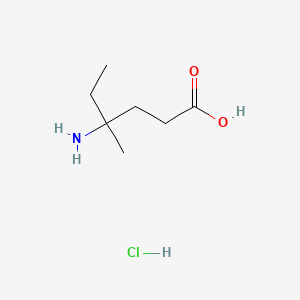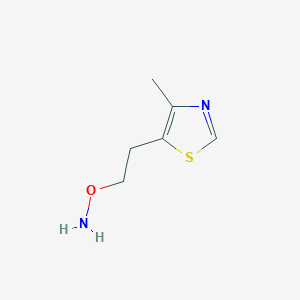
o-(2-(4-Methylthiazol-5-yl)ethyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(2-(4-Methylthiazol-5-yl)ethyl)hydroxylamine: is a chemical compound with the molecular formula C6H10N2OS It is a derivative of hydroxylamine and contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-(2-(4-Methylthiazol-5-yl)ethyl)hydroxylamine typically involves the reaction of 2-(4-Methylthiazol-5-yl)ethylamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation of the product to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: o-(2-(4-Methylthiazol-5-yl)ethyl)hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and produce derivatives with different properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes or nitriles, while reduction may produce amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, o-(2-(4-Methylthiazol-5-yl)ethyl)hydroxylamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the role of hydroxylamine derivatives in biological systems and their interactions with biomolecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of o-(2-(4-Methylthiazol-5-yl)ethyl)hydroxylamine involves its interaction with specific molecular targets and pathways. For example, it may act as a nitric oxide donor, modulating oxidative stress and inflammatory responses. The compound can influence signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
2-(4-Methylthiazol-5-yl)ethyl nitrate hydrochloride: A nitric oxide donor with potential therapeutic applications.
2-(5-Methylthiazol-4-yl)ethyl acetate: A related thiazole derivative with different chemical properties.
Uniqueness: o-(2-(4-Methylthiazol-5-yl)ethyl)hydroxylamine is unique due to its specific structure and the presence of both a hydroxylamine group and a thiazole ring.
Eigenschaften
Molekularformel |
C6H10N2OS |
|---|---|
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
O-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]hydroxylamine |
InChI |
InChI=1S/C6H10N2OS/c1-5-6(2-3-9-7)10-4-8-5/h4H,2-3,7H2,1H3 |
InChI-Schlüssel |
BYBMPIKWWLMFGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)CCON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



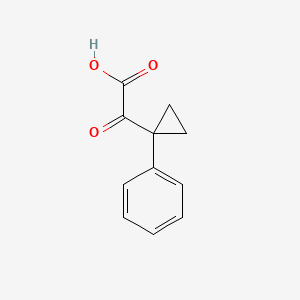

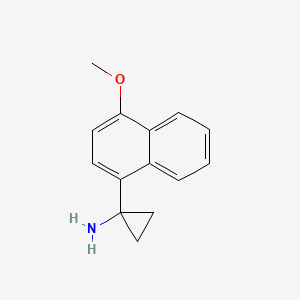


![[(1R,2R)-2-phenylcyclopropyl]methanamine](/img/structure/B13593895.png)
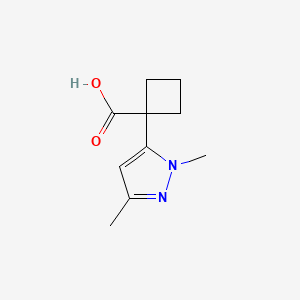

![2-[(2-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13593917.png)

